Hygroscopic Stability: Monohydrate vs. Anhydrous Lactose Deliquescence Threshold Comparison
Crystalline α-lactose monohydrate exhibits significantly higher deliquescence relative humidity (RH₀) than both β-anhydrate and stable α-anhydrate forms across the temperature range of 20–50°C [1]. At 20°C, the monohydrate RH₀ was determined to be 99% RH, compared to 89% RH for β-anhydrate and 87% RH for stable α-anhydrate. Increasing temperature to 50°C reduced the monohydrate RH₀ only marginally to 98% RH, whereas β-anhydrate decreased to 82% RH and stable α-anhydrate to 82% RH [1]. This 10–12 percentage point advantage in deliquescence threshold at ambient conditions directly quantifies the monohydrate's superior resistance to moisture uptake compared to anhydrous alternatives.
| Evidence Dimension | Deliquescence relative humidity (RH₀) threshold |
|---|---|
| Target Compound Data | α-Lactose monohydrate: 99% RH at 20°C; 98% RH at 50°C |
| Comparator Or Baseline | β-Anhydrate: 89% RH at 20°C, 82% RH at 50°C; Stable α-anhydrate: 87% RH at 20°C, 82% RH at 50°C |
| Quantified Difference | Monohydrate RH₀ exceeds β-anhydrate by 10–16 percentage points and stable α-anhydrate by 12–16 percentage points across 20–50°C |
| Conditions | Water activity (aw) measurement of saturated solutions and dynamic vapor sorption (DVS) techniques |
Why This Matters
Higher RH₀ threshold enables monohydrate to remain physically stable under ambient humidity conditions where anhydrous forms would begin deliquescing, reducing risk of caking, degradation, and manufacturing failure in moisture-sensitive formulations.
- [1] Allan MC, Chamberlain MC, Mauer LJ. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms. Food Res Int. 2020; 127: 108717. PMID: 31882085. View Source
